molecular formula C13H14N2 B107720 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole CAS No. 1021949-47-2

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole

Cat. No.: B107720
CAS No.: 1021949-47-2
M. Wt: 198.26 g/mol
InChI Key: YJOFSWIMUJKAGV-UHFFFAOYSA-N
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Description

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is a compound characterized by the presence of an imidazole ring, a five-membered planar ring containing two nitrogen atoms at non-adjacent positions, and a 2,3-dimethylphenyl group attached via an ethenyl linkage. This compound has a molecular formula of C13H14N2 and a molecular weight of 198.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole typically involves the reaction of 2,3-dimethylbenzaldehyde with imidazole under specific conditions. One common method is the Knoevenagel condensation reaction, which forms a carbon-carbon double bond between the aldehyde and the imidazole . The reaction is usually carried out in the presence of a base such as piperidine and a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimeric forms, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets. As an impurity of dexmedetomidine, it may act on α2-adrenergic receptors, leading to sedative and analgesic effects. The compound’s structure allows it to interact with various biological pathways, influencing neurotransmission and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is unique due to its specific structure, which includes a 2,3-dimethylphenyl group and an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOFSWIMUJKAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445693
Record name 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021949-47-2
Record name 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole a promising functional monomer for creating Diazepam-specific MIPs?

A1: The selection of an appropriate functional monomer is crucial for the performance of MIPs. Research suggests that this compound exhibits a strong binding affinity for Diazepam, surpassing other tested monomers including acidic (p-vinylbenzoic acid) and neutral (ethylstyrene) options. [] Specifically, computational analysis revealed a binding affinity of -3.8 kcal/mol between this compound and Diazepam. [] This strong interaction is likely attributed to the complementary chemical structures and functionalities of the monomer and the Diazepam template. This makes this compound a promising candidate for developing highly selective and sensitive MIPs for Diazepam extraction and analysis.

Q2: What is the significance of binding affinity in the context of MIP development?

A2: Binding affinity is a measure of the strength of interaction between two molecules. In the case of MIPs, a higher binding affinity between the functional monomer and the template molecule (Diazepam in this instance) generally translates to a more selective and sensitive MIP. [] A strong binding affinity ensures efficient template recognition and capture during the imprinting process, leading to the creation of specific binding cavities within the polymer matrix. These cavities are then able to selectively rebind the target molecule (Diazepam) from complex matrices during analytical applications.

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